molecular formula C23H35N3O B367960 3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one CAS No. 488132-63-4

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B367960
CAS No.: 488132-63-4
M. Wt: 369.5g/mol
InChI Key: ADCJCJBRMPHSLA-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a cyclopentylpropanoyl group and a phenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Cyclopentylpropanoyl Chloride: This intermediate is prepared by reacting cyclopentylpropanoic acid with thionyl chloride.

    Nucleophilic Substitution: The cyclopentylpropanoyl chloride is then reacted with piperidine to form 1-(3-cyclopentylpropanoyl)-4-piperidine.

    Final Coupling: The resulting compound is coupled with phenylpiperazine under specific conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including potential use as a drug candidate for treating various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one can be compared with other similar compounds, such as:

  • 1-(3-Cyclopentylpropanoyl)-4-(3,4-dimethoxybenzoyl)piperazine
  • 1-[1-(3-Cyclopentylpropanoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

CAS No.

488132-63-4

Molecular Formula

C23H35N3O

Molecular Weight

369.5g/mol

IUPAC Name

3-cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C23H35N3O/c27-23(11-10-20-6-4-5-7-20)26-14-12-22(13-15-26)25-18-16-24(17-19-25)21-8-2-1-3-9-21/h1-3,8-9,20,22H,4-7,10-19H2

InChI Key

ADCJCJBRMPHSLA-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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